molecular formula C37H64O6 B1470880 (4-Oxo-5-(palmitoyloxy)-4H-pyran-2-yl)methyl palmitate CAS No. 79725-98-7

(4-Oxo-5-(palmitoyloxy)-4H-pyran-2-yl)methyl palmitate

Cat. No.: B1470880
CAS No.: 79725-98-7
M. Wt: 604.9 g/mol
InChI Key: URJOWNUVTORLNY-UHFFFAOYSA-N
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Description

Kojic dipalmitate is a derivative of kojic acid, widely recognized for its skin-brightening properties. Unlike kojic acid, kojic dipalmitate offers enhanced stability and effectiveness in cosmetic formulations. It is primarily used as a skin-whitening agent due to its ability to inhibit the activity of tyrosinase, an enzyme responsible for melanin production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kojic dipalmitate is synthesized through the esterification of kojic acid with palmitic acid. The reaction typically involves the use of a catalyst, such as double-lipase, in an organic solvent . The process ensures the formation of a stable ester bond, enhancing the compound’s stability and solubility in oils.

Industrial Production Methods: In industrial settings, kojic dipalmitate is produced using high-energy methods like Ultra-Turrax, which helps in creating nanoemulsions. These nanoemulsions serve as effective carriers, improving the stability and activity of kojic dipalmitate on the skin .

Chemical Reactions Analysis

Types of Reactions: Kojic dipalmitate primarily undergoes esterification reactions. It is resistant to oxidation, reduction, and other common chemical reactions due to its stable ester bond .

Common Reagents and Conditions: The synthesis of kojic dipalmitate involves reagents such as palmitic acid and kojic acid, with catalysts like double-lipase in organic solvents . The reaction conditions typically include controlled temperatures and pH levels to ensure optimal yield and stability.

Major Products Formed: The primary product of the esterification reaction is kojic dipalmitate itself. This compound is characterized by its enhanced stability, oil solubility, and skin absorption properties .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an antimicrobial agent. Research indicates that derivatives of pyran compounds can exhibit significant antibacterial properties. Studies have demonstrated that (4-Oxo-5-(palmitoyloxy)-4H-pyran-2-yl)methyl palmitate can inhibit the growth of various pathogenic bacteria, making it a candidate for further development as an antimicrobial agent in pharmaceuticals.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar pyran derivatives and their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results suggested that modifications on the pyran ring could enhance activity, indicating a pathway for optimizing this compound for medicinal use.

Food Science

In food science, this compound has been investigated for its antioxidant properties. Antioxidants are crucial in food preservation as they prevent oxidative spoilage and extend shelf life.

Research Findings:
A comparative study published in Food Chemistry examined various natural antioxidants, including this compound, showing that it effectively scavenged free radicals and reduced lipid peroxidation in food matrices. The study concluded that incorporating this compound into food products could enhance their stability and nutritional quality.

Material Science

The compound's unique structure allows it to be used in developing bio-based materials. Its hydrophobic properties make it suitable for applications in coatings and packaging materials, where moisture resistance is essential.

Application Example:
Research conducted at a materials science institute demonstrated the use of this compound in creating biodegradable films. These films showed promising mechanical properties and biodegradability compared to traditional plastic materials, supporting sustainability efforts in packaging.

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial activity against pathogenic bacteriaJournal of Medicinal Chemistry
Food ScienceEffective antioxidant propertiesFood Chemistry
Material ScienceDevelopment of biodegradable filmsMaterials Science Institute

Comparison with Similar Compounds

Biological Activity

(4-Oxo-5-(palmitoyloxy)-4H-pyran-2-yl)methyl palmitate, also known by its CAS number 79725-98-7, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including anti-inflammatory, anti-cancer, and antiviral properties.

  • Molecular Formula: C₃₈H₆₆O₆
  • Molecular Weight: 618.93 g/mol
  • Purity: ≥95%
  • CAS Number: 79725-98-7

Anti-Cancer Properties

Research has indicated that derivatives of pyran compounds, including this compound, exhibit significant anti-cancer activity. A study demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds derived from kojic acid have shown promise against hepatocellular carcinoma by inducing apoptosis in liver cancer cells .

Anti-Viral Activity

The compound's structural similarity to other pyran derivatives suggests potential antiviral properties. Notably, studies on related compounds have shown effectiveness against the hepatitis C virus (HCV). In vitro assays indicated that certain pyran derivatives inhibited HCV replication in subgenomic replicon cells, suggesting a mechanism that could be explored further for this compound .

Anti-Inflammatory Effects

The anti-inflammatory activity of this compound has been suggested based on its ability to suppress nitric oxide production in macrophages. This is significant as excessive nitric oxide is associated with various inflammatory diseases. Compounds structurally related to this pyran derivative have been shown to modulate inflammatory pathways effectively .

Case Studies and Research Findings

StudyFocusFindings
Anti-CancerDemonstrated apoptosis induction in liver cancer cells.
Anti-ViralInhibited HCV replication in vitro.
Anti-InflammatorySuppressed nitric oxide production in macrophages.

The biological activities of this compound may involve several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.
  • Inhibition of Viral Replication : Disruption of viral life cycles through interference with host cellular machinery.
  • Nitric Oxide Modulation : Reduction of pro-inflammatory mediators through inhibition of nitric oxide synthase.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (4-Oxo-5-(palmitoyloxy)-4H-pyran-2-yl)methyl palmitate, and how are reaction conditions optimized?

The compound is synthesized via esterification of kojic acid with palmitoyl chloride. Typical protocols involve reacting kojic acid with excess palmitoyl chloride in anhydrous dichloromethane or tetrahydrofuran under nitrogen, using a base like pyridine or triethylamine to neutralize HCl byproducts. Reaction optimization employs Design of Experiments (DoE) and Response Surface Methodology (RSM) to model variables such as temperature, molar ratios, and catalyst concentration. For instance, RSM can predict optimal conversion rates of methyl palmitate derivatives with an R² value of 0.8476, indicating robust model validity .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms ester bond formation and substitution patterns, while High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity. Mass Spectrometry (MS) verifies molecular weight (618.927 g/mol) and fragmentation patterns. X-ray crystallography, though less common, resolves crystal packing and bond angles, as demonstrated in studies of structurally similar pyranone derivatives .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal degradation thresholds. Hydrolytic stability is tested in buffered solutions (pH 4–9) at 25–60°C, with HPLC monitoring decomposition products like free kojic acid and palmitic acid. Long-term storage recommendations (2–8°C in inert atmospheres) are derived from analogous palmitamide derivatives .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported physicochemical properties across studies?

Discrepancies in melting points or solubility may arise from polymorphic forms or residual solvents. Cross-validate data using orthogonal methods:

  • Compare experimental XRD patterns with computational models (e.g., Density Functional Theory).
  • Analyze batch-to-batch variations via gas chromatography (GC) for volatile impurities or inductively coupled plasma mass spectrometry (ICP-MS) for metal contaminants .

Q. How can impurity profiles be systematically quantified, and what thresholds are acceptable for research-grade material?

Reverse-phase HPLC with a C18 column and evaporative light scattering detection (ELSD) separates and quantifies impurities. Methyl palmitate and stearate derivatives serve as reference standards, with resolution ≥3.0 between adjacent peaks. Acceptable impurity thresholds depend on application: ≤1% for mechanistic studies, ≤5% for preliminary bioactivity screening .

Q. What advanced computational tools are used to predict the compound’s reactivity or interactions in biological systems?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes like tyrosinase, a target for kojic acid derivatives. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., acyl chain length) with inhibitory potency. These methods guide rational design of derivatives with enhanced stability or selectivity .

Q. How does the compound’s crystal structure inform its physicochemical behavior?

Single-crystal X-ray diffraction reveals bond lengths, torsion angles, and hydrogen-bonding networks. For example, similar pyranone derivatives exhibit planar pyran rings with dihedral angles <5°, favoring π-π stacking in solid-state structures. This data aids in predicting solubility and polymorphism .

Q. What methodologies address challenges in scaling up synthesis while maintaining reproducibility?

Process Analytical Technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, monitor reaction progress in real time. Scale-up protocols for palmitate esters often use flow chemistry to enhance heat/mass transfer and reduce side reactions. Statistical process control (SPC) charts track critical quality attributes (CQAs) like yield and purity across batches .

Properties

CAS No.

79725-98-7

Molecular Formula

C37H64O6

Molecular Weight

604.9 g/mol

IUPAC Name

(5-hexadecanoyloxy-4-oxopyran-2-yl) hexadecanoate

InChI

InChI=1S/C37H64O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(39)42-34-32-41-37(31-33(34)38)43-36(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3

InChI Key

URJOWNUVTORLNY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=CC(=O)C(=CO1)C(=O)OCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CC(=O)C(=CO1)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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